2-Piperazin-1-ylnicotinic acid
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Description
2-Piperazin-1-ylnicotinic acid is a compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 . It is also known by its IUPAC name, 2-(1-piperazinyl)nicotinic acid .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15) .Scientific Research Applications
Therapeutic Potential in Neurological Disorders
2-Piperazin-1-yl nicotinic acid and its derivatives have shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neurological disorders. Research indicates that compounds capable of desensitizing nAChRs without evoking an agonist action could improve cognitive functions such as working memory, suggesting a potential pathway for developing treatments for cognitive impairments and possibly enhancing cognitive abilities in general populations (Buccafusco, Beach, & Terry, 2009).
Anticancer Properties
Nicotinic acid derivatives, including those with a 2-piperazin-1-yl moiety, have been investigated for their anticancer properties. The structural framework of piperazine rings, often incorporated into nicotinic acid derivatives, has been found to exhibit a variety of biological activities, including anticancer effects. This suggests that modifications in the piperazine and nicotinic acid structures could lead to novel anticancer agents, highlighting the potential of these compounds in cancer therapy (Jain, Utreja, Kaur, & Jain, 2020).
Development of Antidepressants
The piperazine substructure is a common feature in many antidepressant drugs, which suggests its significant role in the efficacy of these medications. The presence of piperazine in these compounds is believed to contribute to favorable central nervous system (CNS) pharmacokinetics, aiding in the development of novel antidepressants. This underlines the importance of piperazine, including 2-piperazin-1-yl nicotinic acid derivatives, in designing drugs targeting depression (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Insecticidal Activity
Compounds containing the piperazine structure, including derivatives of nicotinic acid, have shown insecticidal properties. The piperamides, in particular, are effective against various insect pests, providing a potential for developing environmentally friendly insecticides. This application is especially relevant in agriculture and pest management, where the demand for sustainable and less harmful pesticides is increasing (Scott, Jensen, Philogène, & Arnason, 2007).
Enhancement of Pharmacokinetic Profiles
Research has indicated that piperazine derivatives, including 2-piperazin-1-yl nicotinic acid, can enhance the bioavailability of therapeutic drugs and phytochemicals. This is attributed to their ability to inhibit certain drug-metabolizing enzymes, leading to increased absorption and effectiveness of co-administered drugs. This property makes them valuable in drug development, where improving the bioavailability of drugs is a significant challenge (Srinivasan, 2007).
Properties
IUPAC Name |
2-piperazin-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDHEUBISMKPOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377979 |
Source
|
Record name | 2-Piperazin-1-ylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374063-94-2 |
Source
|
Record name | 2-(1-Piperazinyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374063-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperazin-1-ylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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